molecular formula C16H17N3O2 B3853585 N-(2,5-dimethoxybenzyl)-1H-indazol-5-amine

N-(2,5-dimethoxybenzyl)-1H-indazol-5-amine

Cat. No. B3853585
M. Wt: 283.32 g/mol
InChI Key: HZNFZEPOAVROSN-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxybenzyl)-1H-indazol-5-amine, also known as DMBAI, is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMBAI belongs to the class of indazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Mechanism of Action

The exact mechanism of action of N-(2,5-dimethoxybenzyl)-1H-indazol-5-amine is not fully understood, but it is believed to work by inducing apoptosis (programmed cell death) in cancer cells. N-(2,5-dimethoxybenzyl)-1H-indazol-5-amine has been shown to activate various signaling pathways, including the p38 MAPK and JNK pathways, which are involved in apoptosis.
Biochemical and Physiological Effects:
N-(2,5-dimethoxybenzyl)-1H-indazol-5-amine has been shown to have various biochemical and physiological effects in vitro and in vivo. In addition to its anticancer properties, N-(2,5-dimethoxybenzyl)-1H-indazol-5-amine has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2,5-dimethoxybenzyl)-1H-indazol-5-amine is its potential as a novel anticancer agent. It has shown promising results in preclinical studies and has the potential to be developed into a new cancer therapy. However, one of the limitations of N-(2,5-dimethoxybenzyl)-1H-indazol-5-amine is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on N-(2,5-dimethoxybenzyl)-1H-indazol-5-amine. One area of interest is the optimization of its therapeutic potential as an anticancer agent. Researchers are also interested in exploring its potential as a treatment for other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets.

Scientific Research Applications

N-(2,5-dimethoxybenzyl)-1H-indazol-5-amine has been studied extensively for its potential therapeutic applications in various diseases. One of the major areas of research is cancer, where N-(2,5-dimethoxybenzyl)-1H-indazol-5-amine has shown promising results as an anticancer agent. Studies have shown that N-(2,5-dimethoxybenzyl)-1H-indazol-5-amine can inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells.

properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-1H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-20-14-4-6-16(21-2)12(8-14)9-17-13-3-5-15-11(7-13)10-18-19-15/h3-8,10,17H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNFZEPOAVROSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,5-dimethoxyphenyl)methyl]-1H-indazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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